5-Phenylpyrimidine

Overview

Description

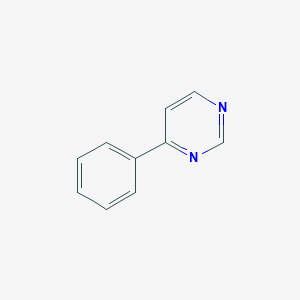

5-Phenylpyrimidine is an aromatic heterocyclic compound that consists of a pyrimidine ring substituted with a phenyl group at the 5-position. Pyrimidines are known for their wide range of pharmacological activities and are integral components of nucleic acids. The phenyl substitution enhances the compound’s chemical properties, making it a valuable entity in various scientific and industrial applications.

Mechanism of Action

Target of Action

5-Phenylpyrimidine is known to interact with several targets. It has been identified as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that inhibits the release of inflammatory mediators. In addition, this compound has been found to interact with FLT-3 kinase , a receptor tyrosine kinase that plays a key role in the regulation of the immune system .

Mode of Action

This compound exerts its effects by inhibiting the activity of its target enzymes. As a PDE4 inhibitor, it prevents the breakdown of cAMP, leading to an increase in cAMP levels. This results in the suppression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . When interacting with FLT-3 kinase, it inhibits the kinase activity, which can lead to the suppression of the immune response .

Biochemical Pathways

The inhibition of PDE4 by this compound affects the cAMP-dependent pathway. Elevated cAMP levels can inhibit the release of inflammatory mediators, thereby reducing inflammation . The interaction with FLT-3 kinase can affect various signaling pathways involved in the immune response .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the drug’s effectiveness .

Result of Action

The inhibition of PDE4 and FLT-3 kinase by this compound can lead to anti-inflammatory and immunosuppressive effects. This can result in the reduction of inflammation and modulation of the immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound. Moreover, the presence of other substances can lead to drug interactions, potentially affecting the action of this compound .

Biochemical Analysis

Biochemical Properties

5-Phenylpyrimidine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in these interactions

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl cyanide with formamide under acidic conditions to form the pyrimidine ring. Another approach involves the condensation of benzaldehyde with guanidine in the presence of a base, followed by cyclization.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or copper in cross-coupling reactions is common. These methods ensure high purity and scalability, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the pyrimidine ring can be functionalized.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydro-5-Phenylpyrimidine.

Substitution: Various substituted phenylpyrimidines depending on the reagents used.

Scientific Research Applications

5-Phenylpyrimidine has a broad spectrum of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells

Comparison with Similar Compounds

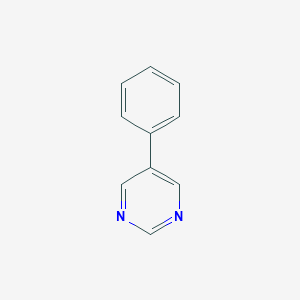

- 4-Phenylpyrimidine

- 2-Phenylpyrimidine

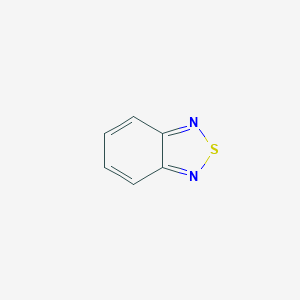

- 5-Phenyl-2-thiopyrimidine

Comparison: 5-Phenylpyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-Phenylpyrimidine and 2-Phenylpyrimidine, the 5-position substitution offers distinct steric and electronic effects, making it more suitable for certain applications. The presence of a thiol group in 5-Phenyl-2-thiopyrimidine further alters its properties, making it useful in different contexts .

Properties

IUPAC Name |

5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXOXXGCJHYEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355798 | |

| Record name | 5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-45-4 | |

| Record name | 5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-phenylpyrimidine?

A1: The molecular formula of this compound is C10H8N2. Its molecular weight is 156.19 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: 1H and 13C NMR spectroscopy, along with UV spectroscopy, are valuable tools for characterizing this compound derivatives and monitoring their reactions. [, , , , ] For instance, NMR studies have been used to investigate the formation of σ-adducts between this compound and potassium amide in liquid ammonia. [] These studies provide insights into the reactivity of the compound. Additionally, UV spectroscopy is used to assess the electronic properties and conjugation effects in this compound derivatives. [, , ]

Q3: Does this compound itself exhibit liquid crystalline properties?

A3: While this compound itself is not typically mesogenic, its derivatives, particularly those with appropriate substituents and spacer groups, can exhibit liquid crystalline behavior. [, , , , , , , ]

Q4: What kind of liquid crystalline phases have been observed in this compound derivatives?

A4: Derivatives of this compound have been found to form various liquid crystal phases, including smectic A (SmA), smectic C (SmC), and nematic phases. [, , , , , , , ] The specific mesophase exhibited depends on the nature and position of the substituents, spacer lengths, and terminal groups attached to the this compound core.

Q5: What is the significance of 'de Vries-like' properties in this compound liquid crystals?

A5: 'De Vries-like' properties refer to liquid crystals that exhibit minimal layer contraction (≤1%) upon transitioning from the SmA phase to the SmC phase. [, , , , , , ] This property is highly desirable for formulating stable and chevron-free ferroelectric liquid crystal (FLC) mixtures for display applications. [, , , , , , ] Several this compound derivatives have shown promising 'de Vries-like' behavior.

Q6: How does molecular structure influence the 'de Vries-like' properties in this compound derivatives?

A6: Research indicates that factors like the length of the terminal carbosilane unit, the orientation of the aromatic core (normal or inverted), and the nanosegregating unit (siloxane or carbosilane) significantly influence the ‘de Vries-like’ properties. [, , ] For example, shortening the carbosilane end group tends to reduce the 'de Vries-like' behavior. [, ] The introduction of an ethynyl spacer in the core structure also disrupts the 'de Vries-like' properties, highlighting the sensitivity of this behavior to structural modifications. []

Q7: What is the role of nanosegregation in determining the liquid crystalline properties of this compound derivatives?

A7: Nanosegregation, the separation of incompatible molecular segments into distinct domains, plays a crucial role in the self-assembly and mesophase formation of this compound derivatives. [, , ] For instance, incorporating bulky, flexible end groups like organosiloxanes or carbosilanes promotes nanosegregation. [, , , , ] This separation enhances the 'de Vries-like' properties by affecting the orientational and translational order within the smectic layers.

Q8: How are this compound derivatives synthesized?

A8: Common synthetic routes for this compound derivatives include condensation reactions, nucleophilic substitutions, and cyclization reactions. [, , , , , , , ] The specific synthetic approach depends on the desired substitution pattern and target molecule.

Q9: What are some potential applications of this compound derivatives?

A9: Besides their use in liquid crystal displays, this compound derivatives have shown potential in other areas. Research suggests potential as inhibitors for dihydrofolate reductase (DHFR), a crucial enzyme in the folate cycle and a target for antibacterial and anticancer drugs. [, ] Additionally, some derivatives have exhibited activity against tumor necrosis factor-alpha converting enzyme (TACE), a target for inflammatory diseases. [] Furthermore, their use as fungicides and microbicides has been explored. [, , ]

Q10: How does the structure of this compound derivatives affect their biological activity?

A10: Structure-activity relationship (SAR) studies indicate that modifying the substituents on the this compound core significantly influences the biological activity of these compounds. [, , ] For instance, introducing a 5-phenyl group aims to improve lipophilicity and binding affinity to DHFR. [] 2,4-diamino-5-phenylpyrimidines were specifically investigated for their potential as selective DHFR inhibitors. []

Q11: Have any this compound derivatives been investigated as potential drugs?

A11: Yes, while this compound itself is not a drug, certain derivatives, particularly those with 2,4-diamino substitutions, have been explored as potential DHFR inhibitors. [, , ] This research aims to develop new therapeutic agents for bacterial infections and cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)

![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)